
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of prop-2-en-1-amine, where the phenyl ring is substituted with three methyl groups at the 2, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reaction of 3-chloroprop-2-en-1-amine with 2,4,5-trimethylphenyl magnesium bromide
Step 1: Synthesis of 3-chloroprop-2-en-1-amine by reacting 3-chloropropene with ammonia.
Step 2: Reaction of 3-chloroprop-2-en-1-amine with 2,4,5-trimethylphenyl magnesium bromide in anhydrous ether to yield 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine.
Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
-
Aldol condensation of 2,4,5-trimethylbenzaldehyde with prop-2-en-1-amine
Step 1: Formation of the enamine intermediate by reacting prop-2-en-1-amine with acetaldehyde.
Step 2: Aldol condensation of the enamine intermediate with 2,4,5-trimethylbenzaldehyde.
Conditions: Basic conditions, typically using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the amine group to form the corresponding nitrile or carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduction of the double bond to form the corresponding saturated amine.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Room temperature or elevated temperature.
Products: Substitution of the amine group with halogens to form the corresponding haloamines.
Applications De Recherche Scientifique
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4,6-Trimethylphenyl)prop-2-en-1-amine: Similar structure but with a different methyl substitution pattern.
3-(2,4-Dimethylphenyl)prop-2-en-1-amine: Lacks one methyl group compared to 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine.
3-(2,5-Dimethylphenyl)prop-2-en-1-amine: Different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 2, 4, and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-5,7-8H,6,13H2,1-3H3/b5-4+ |
Clé InChI |
LEPIOOYSAYPVRP-SNAWJCMRSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1C)/C=C/CN)C |
SMILES canonique |
CC1=CC(=C(C=C1C)C=CCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



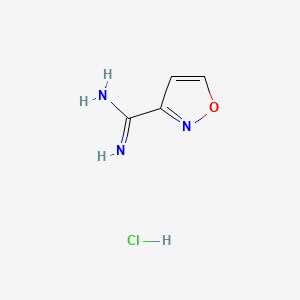

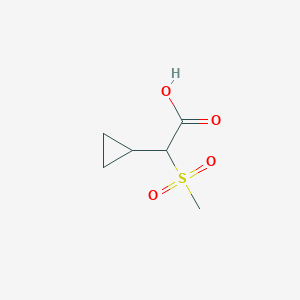
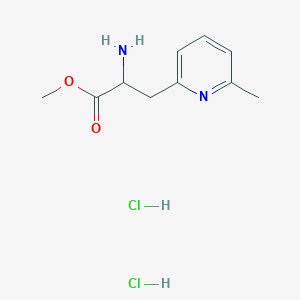
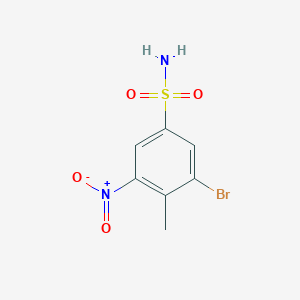

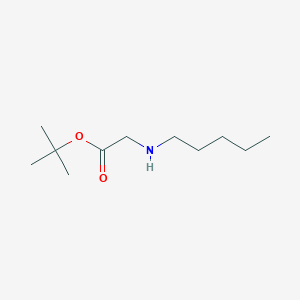
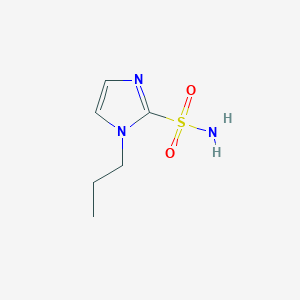

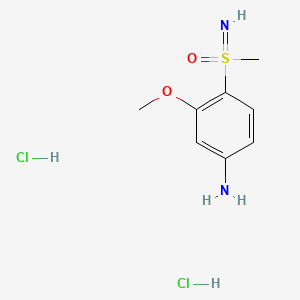
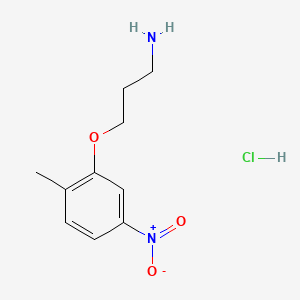
![Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13511988.png)
![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
